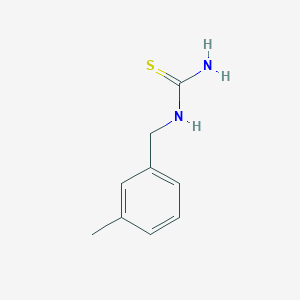

m-Xylylthiocarbamid

Description

Historical Trajectory and Evolution of Thiocarbamide Chemistry

The field of thiocarbamide chemistry, a significant branch of organic chemistry, has a rich and evolving history. Thiocarbamides, also known as thioureas, are organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. Their chemistry is analogous to that of ureas, where the oxygen atom is replaced by a sulfur atom. atamankimya.com This substitution, however, imparts distinct physical and chemical properties.

The journey of thiocarbamide chemistry began with the synthesis and study of the parent compound, thiocarbamide [SC(NH₂)₂]. A key moment in its history was the discovery of the Kurnakov reaction in 1893, a test used to identify these types of compounds. atamankimya.com Early research focused on fundamental synthesis methods, such as the reaction of hydrogen sulfide (B99878) with calcium cyanamide. atamankimya.com

A notable discovery in the early 20th century was the accidental finding of the taste polymorphism of Phenylthiocarbamide (PTC) by chemist Arthur Fox in 1931. wikipedia.orgnih.gov This event opened up new avenues in genetic studies and highlighted how subtle structural changes in molecules could lead to significant biological differences. wikipedia.orgnih.gov Throughout the 20th century, the scope of thiocarbamide chemistry expanded significantly, with chemists exploring a vast array of N-substituted derivatives and their reactions. tandfonline.comresearchgate.net These explorations revealed that thiocarbamides are versatile building blocks for synthesizing a wide range of heterocyclic compounds, such as pyrimidines and aminothiazoles. atamanchemicals.com

The timeline below highlights some of the pivotal developments in the history of thiocarbamide chemistry.

| Year | Milestone | Significance |

| 1881 | Grodzki synthesizes a novel compound from thiocarbamide. illinois.edu | Represents the era of extensive organic synthesis and discovery. illinois.edu |

| 1893 | Nikolai Kurnakov discovers the Kurnakov reaction. atamankimya.com | Provides a classical chemical test for thiocarbamide compounds. atamankimya.com |

| 1931 | Arthur Fox discovers the bimodal taste perception of Phenylthiocarbamide (PTC). wikipedia.orgnih.gov | Links organic chemistry to genetics and sensory science, sparking decades of research. wikipedia.orgnih.gov |

| Mid-20th Century | Development of pharmaceuticals like thiobarbituric acid and sulfathiazole. atamanchemicals.com | Demonstrates the practical application of thiocarbamides in medicine. atamanchemicals.com |

| Late 20th/Early 21st Century | Use of thiourea (B124793) derivatives in asymmetric catalysis and material science. atamanchemicals.com | Highlights the expanding role of thiocarbamides in advanced chemical technologies. atamanchemicals.com |

This table provides a summary of key historical events in the study of thiocarbamides.

Current Academic Significance of m-Xylylthiocarbamide within Organic and Applied Chemistry

The academic significance of thiocarbamides, and by extension m-Xylylthiocarbamide, lies in their versatile reactivity and wide-ranging applications. tandfonline.comntnu.edu In modern organic chemistry, these compounds are valued as key intermediates and catalysts. ntnu.edu

Significance in Organic Chemistry:

Synthetic Building Blocks: Thiocarbamides are crucial precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active molecules. atamanchemicals.comopenmedicinalchemistryjournal.com They readily condense with dicarbonyl compounds or α-haloketones to form pyrimidines and thiazoles, respectively. atamanchemicals.com

Catalysis: The thiourea moiety can form strong hydrogen bonds, making it an effective organocatalyst for a variety of stereoselective reactions, such as aldol (B89426) and Mannich reactions. atamanchemicals.comresearchgate.net The substituents on the nitrogen atoms, such as the m-xylyl group, can be tailored to fine-tune the catalyst's steric and electronic properties, thereby influencing the reaction's efficiency and stereoselectivity. researchgate.net

Source of Sulfide: Thiocarbamide and its derivatives can act as a source of sulfide ions for converting alkyl halides to thiols or for synthesizing metal sulfides. atamanchemicals.com

Significance in Applied Chemistry: Applied chemistry focuses on the practical use of chemical knowledge and compounds. journalirjpac.comjournalajacr.com The thiocarbamide scaffold is a recognized pharmacophore and functional motif in several areas:

Medicinal Chemistry: Numerous thiourea derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. tandfonline.comopenmedicinalchemistryjournal.com The lipophilicity and electronic nature of the m-xylyl group in m-Xylylthiocarbamide could influence its interaction with biological targets.

Agrochemicals: Certain N-substituted thiocarbamides have been developed as commercial fungicides and herbicides. atamanchemicals.comresearchgate.net The structural features of these compounds are critical for their efficacy and spectrum of activity.

Material Science: Thiocarbamides are used in the production of flame-retardant resins and as vulcanization accelerators in the polymer industry. atamankimya.com They also find use in metal processing, such as in electroless tin plating solutions. atamankimya.com

The m-xylyl group itself (a dimethylphenyl group) introduces specific steric bulk and electronic properties that can be exploited to modulate the reactivity and application of the thiocarbamide core. This makes m-Xylylthiocarbamide a specific target for research aimed at developing new catalysts, bioactive agents, or functional materials. ntnu.eduntnu.edu

Identification of Critical Research Gaps and Unaddressed Challenges in m-Xylylthiocarbamide Scholarship

Despite the broad utility of thiocarbamides, specific research on m-Xylylthiocarbamide is not extensively documented, pointing to several research gaps and challenges that mirror those in modern organic chemistry. reddit.com

Green and Efficient Synthesis: A primary challenge is the development of environmentally friendly synthetic routes. mdpi.comgoogle.com While various methods exist for synthesizing thiocarbamides, many rely on harsh reagents or produce significant waste. researchgate.net A key research gap is the establishment of a green, high-yield synthesis for m-Xylylthiocarbamide, potentially utilizing catalytic methods or benign solvents. google.com

Stereoselective Synthesis and Application: For applications in asymmetric catalysis or as chiral drugs, controlling the stereochemistry is paramount. researchgate.net If m-Xylylthiocarbamide or its derivatives are to be used in such contexts, developing methods for their enantioselective synthesis presents a significant hurdle. The challenge lies in designing catalysts and reaction conditions that can effectively control the spatial arrangement of atoms. researchgate.net

Elucidation of Structure-Activity Relationships (SAR): For potential applications in medicinal or agricultural chemistry, a deep understanding of how the structure of m-Xylylthiocarbamide relates to its biological activity is crucial. This involves synthesizing a library of related analogues and systematically evaluating their properties, which is a resource-intensive endeavor. nih.gov

Exploration of Novel Applications: The full potential of m-Xylylthiocarbamide in areas like materials science, sensor technology, or as a ligand in organometallic chemistry remains largely unexplored. nih.govmoravek.com A significant unaddressed challenge is the systematic investigation of its physical and chemical properties to identify new and innovative applications beyond the traditional roles of thiocarbamides. uga.eduresearchgate.net

Computational Modeling and Prediction: While computational chemistry is a powerful tool, accurately predicting the properties, reactivity, and biological interactions of specific molecules like m-Xylylthiocarbamide remains a complex task. nih.govmdpi.com There is a need for more accurate and efficient computational models that can guide experimental work and accelerate the discovery process.

Delineation of Research Objectives and Methodological Framework for m-Xylylthiocarbamide Investigations

To address the identified research gaps, a structured investigation of m-Xylylthiocarbamide would involve a series of well-defined objectives and a corresponding methodological framework. aucpp.rouonbi.ac.ke

Research Objectives: The primary goals for a comprehensive study of m-Xylylthiocarbamide would be:

To develop and optimize a sustainable and efficient synthesis protocol.

To fully characterize the chemical structure and physicochemical properties of the compound.

To investigate its potential as an organocatalyst in key organic reactions.

To screen for potential biological activity in relevant assays (e.g., antimicrobial, anticancer).

To explore its utility as a ligand for the synthesis of novel metal complexes.

Methodological Framework: The approach to achieving these objectives would integrate synthetic, analytical, and applied techniques. aucpp.ro

| Research Objective | Methodological Approach | Rationale |

| 1. Synthesis Optimization | Investigate various synthetic routes, comparing reaction conditions (catalysts, solvents, temperature), yields, and purity. Employ principles of green chemistry. mdpi.comgoogle.com | To establish a practical and environmentally responsible method for producing the compound for further study. google.com |

| 2. Structural Characterization | Utilize a suite of spectroscopic and analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. | To unambiguously confirm the molecular structure, purity, and obtain data on its electronic and three-dimensional arrangement. nih.gov |

| 3. Catalytic Activity Assessment | Test m-Xylylthiocarbamide as a potential catalyst in benchmark reactions (e.g., Aldol, Michael additions). Monitor reaction progress, yield, and enantioselectivity using techniques like HPLC and GC. atamanchemicals.com | To determine its efficacy as an organocatalyst and understand the influence of the m-xylyl group on its catalytic performance. atamanchemicals.com |

| 4. Biological Screening | Conduct in vitro assays against various microbial strains or cancer cell lines. Determine key metrics like minimum inhibitory concentration (MIC) or IC₅₀ values. tandfonline.com | To identify any potential therapeutic applications and establish a basis for further medicinal chemistry research. tandfonline.com |

| 5. Coordination Chemistry Studies | React m-Xylylthiocarbamide with various metal salts and characterize the resulting complexes using spectroscopic and crystallographic methods. nih.gov | To explore its potential in creating new organometallic compounds with interesting catalytic or material properties. |

This table outlines a structured research plan for the comprehensive investigation of m-Xylylthiocarbamide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGZYIKSCZLDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for M Xylylthiocarbamid and Its Structural Analogues

Development of Novel Synthetic Pathways for m-Xylylthiocarbamide

Traditional methods for synthesizing N-substituted thioureas often involve the reaction of amines with hazardous reagents like thiophosgene (B130339) or the use of high temperatures and long reaction times. asianpubs.orgijesi.org Modern approaches focus on milder conditions, one-pot procedures, and more accessible starting materials.

A primary pathway to m-Xylylthiocarbamide involves the reaction of m-xylidine (2,6-dimethylaniline) with a thiocarbonyl source. Common methods include:

Reaction with Isothiocyanates: The most direct route involves reacting m-xylidine with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid to generate m-xylyl isothiocyanate in situ, which then reacts with another amine. A more common approach is the direct addition of an amine to a pre-formed isothiocyanate.

From Carbon Disulfide: A widely used, atom-economical method involves the reaction of an amine, such as m-xylidine, with carbon disulfide, often in the presence of a base and a coupling agent or under conditions that promote the elimination of hydrogen sulfide (B99878). ijesi.orgresearchgate.net

One-Pot Synthesis from Acyl Chlorides: A versatile one-pot method involves the reaction of an acyl chloride with an inorganic thiocyanate salt (like KSCN or NH₄SCN) to form an acyl isothiocyanate intermediate. This intermediate is not isolated but reacts directly with an amine added to the mixture to yield the N-acylthiourea derivative. sioc-journal.cn A similar strategy can be envisioned for m-Xylylthiocarbamide.

A one-pot, two-step protocol that bypasses sensitive isothiocyanate precursors has been developed for sulfonylureas, which could be adapted for aryl thioureas. nih.gov This involves generating an imidoylchloride intermediate, which is then displaced by a thiosulfate (B1220275) salt to form the thiourea (B124793). nih.gov

Exploration of Catalytic Systems in m-Xylylthiocarbamide Synthesis

Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, improving yields, and enabling reactions under milder conditions. For the synthesis of N-aryl thioureas like m-Xylylthiocarbamide, several catalytic systems have been explored.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly effective in reactions involving immiscible reactants, such as a solid inorganic salt and an organic substrate. In the synthesis of N-aryl-N'-aroyl thioureas, catalysts like polyethylene (B3416737) glycol (PEG-400) and benzyltriethylammonium chloride (TEBA) facilitate the reaction between an acyl chloride and potassium thiocyanate, often under solvent-free conditions or in aqueous media. sioc-journal.cnsci-hub.sttandfonline.com This approach offers advantages of simple operation, mild conditions, and high yields. tandfonline.com

Amine Catalysis: Tertiary amines such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) and pyridine (B92270) have been shown to catalyze the formation of ethoxycarbonyl isothiocyanate from ethyl chloroformate and potassium thiocyanate. tandfonline.com The catalyst is believed to enhance the reactivity of the chloroformate, leading to excellent yields of the corresponding thioureas at room temperature with very low catalyst loading. tandfonline.com

Iodine-Promoted Synthesis: Molecular iodine has been used to promote the construction of thioureas from an amine, carbon disulfide, and an ammonia (B1221849) solution. ijesi.org This method is efficient and proceeds under mild conditions, providing moderate to excellent yields of the target products. ijesi.org

The table below summarizes various catalytic systems applicable to the synthesis of N-aryl thioureas.

| Catalyst Type | Example Catalyst | Reactants | Conditions | Advantages | Reference(s) |

| Phase-Transfer | PEG-400 | Acyl Chloride, KSCN, Aromatic Amine | Solvent-free, Room Temp. | High yields, green conditions, simple operation. | sci-hub.sttandfonline.com |

| Phase-Transfer | TEBA | Acyl Chloride, NH₄SCN, Aromatic Amine | Aqueous media | Environmental friendliness, mild conditions. | sioc-journal.cn |

| Amine | TMEDA | Ethyl Chloroformate, KSCN, Amine | Room Temp. | High efficiency, low catalyst loading, mild. | tandfonline.com |

| Promoter | Iodine (I₂) | Amine, CS₂, Ammonia | Room Temp. | Rapid, facile, clean methodology. | ijesi.org |

Application of Green Chemistry Principles to m-Xylylthiocarbamide Production

Green chemistry principles aim to reduce waste, minimize energy use, and eliminate hazardous substances in chemical production. These principles have been successfully applied to the synthesis of thiourea derivatives.

Use of Green Solvents: A significant advancement is the replacement of volatile organic compounds (VOCs) with environmentally benign solvents. Water has been used as a solvent for the one-step synthesis of thiourea derivatives from phenoxysulfonyl chloride and primary amines, offering advantages of low toxicity and easy product separation. researchgate.netsioc-journal.cngoogle.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, have also been employed as both a green catalyst and a reaction medium, with the added benefit of being recoverable and reusable. researchgate.net Recently, cyrene has been demonstrated as a viable green alternative to solvents like THF for preparing nitro N,N'-diaryl thioureas in high yields. nih.gov

Solvent-Free Conditions: Eliminating the solvent entirely is a key goal of green chemistry. The synthesis of N-aryl-N'-aroyl thioureas has been achieved under solvent-free conditions by grinding the reactants (an acid chloride, ammonium thiocyanate, and an arylamine) at room temperature. asianpubs.orgsci-hub.st This method is rapid, efficient, and reduces waste. asianpubs.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product. The reaction of primary amines with carbon disulfide in water is a highly atom-economic process for producing thioureas without the need for a catalyst or complex work-up procedures. researchgate.net Multicomponent reactions (MCRs), such as the reaction of an amine, an isocyanide, and elemental sulfur, also offer a straightforward and atom-efficient route to thioureas. d-nb.info

Strategic Derivatization and Functionalization of m-Xylylthiocarbamide

The functionalization of the m-Xylylthiocarbamide scaffold allows for the creation of structural analogues with tailored properties. This can be achieved by modifying the xylyl ring or the thiourea moiety itself.

Rational Design and Preparation of m-Xylylthiocarbamide Derivatives with Defined Structural Modifications

The rational design of derivatives involves introducing specific functional groups to modulate the compound's chemical and physical properties. Synthetic strategies generally rely on using appropriately substituted starting materials.

Functionalization of the Aromatic Ring: To prepare derivatives with substituents on the m-xylyl ring, one would start with a correspondingly substituted m-xylidine. For example, a nitro or halo group could be present on the aromatic ring of the starting amine, which can then be converted to the thiourea. These groups can also serve as handles for further synthetic transformations.

Substitution on Thiourea Nitrogens: The synthesis of N,N'-disubstituted or N,N',N'-trisubstituted thioureas is readily achievable. For an unsymmetrical N,N'-disubstituted derivative, one would react m-xylyl isothiocyanate (prepared from m-xylidine) with a different primary or secondary amine. This approach has been used to synthesize a large library of thiourea derivatives with diverse functionalities. mdpi.com

Acyl and Sulfonyl Derivatives: N-aroyl and N-sulfonyl thioureas are an important class of derivatives. These are typically synthesized by reacting an aroyl or sulfonyl isothiocyanate with an amine, or by using an aroyl/sulfonyl chloride in a one-pot reaction with a thiocyanate salt and an amine. nih.gov

The table below illustrates potential derivatives of m-Xylylthiocarbamide and the general synthetic approach.

| Derivative Class | Example Structure | General Synthetic Approach | Key Starting Materials |

| N'-Alkyl/Aryl | N-(2,6-dimethylphenyl)-N'-(alkyl/aryl)thiourea | Reaction of m-xylyl isothiocyanate with a primary amine. | m-Xylidine, Alkyl/Aryl Amine |

| N-Aroyl | N-(2,6-dimethylphenyl)-N'-aroylthiourea | Reaction of an aroyl isothiocyanate with m-xylidine. | m-Xylidine, Aroyl Chloride |

| Ring-Substituted | N-(4-nitro-2,6-dimethylphenyl)thiourea | Reaction of 4-nitro-2,6-dimethylaniline with a thiocarbonyl source. | 4-Nitro-2,6-dimethylaniline |

Stereochemical Control and Regioselectivity in m-Xylylthiocarbamide Functionalization

Controlling the spatial arrangement of atoms (stereochemistry) and the site of chemical reactions (regioselectivity) is crucial for creating complex and well-defined molecules.

Stereochemical Control: While m-Xylylthiocarbamide itself is achiral, chiral structural analogues can be synthesized. The field of asymmetric organocatalysis has seen a surge in the use of chiral thioureas. mdpi.comnih.gov These are typically prepared by reacting a chiral amine with an isothiocyanate, or vice versa. mdpi.com For example, reacting (R)- or (S)-α-methylbenzylamine with m-xylyl isothiocyanate would produce a chiral analogue of m-Xylylthiocarbamide with a defined stereocenter. Bifunctional thiourea catalysts, often derived from cinchona alkaloids or chiral diamines, are used to catalyze a wide range of stereoselective reactions, highlighting the importance of chirality in this class of compounds. beilstein-journals.orgbeilstein-journals.org

Regioselectivity: The regioselective functionalization of the m-xylyl ring presents a synthetic challenge. The two methyl groups direct electrophilic aromatic substitution to the C4 and C6 positions. However, for more precise control, advanced synthetic methods are required. Heteroatom-directed lateral lithiation, for instance, allows for the deprotonation and subsequent functionalization of a methyl group on a toluene (B28343) derivative, guided by a directing group on the ring. rsc.org Another powerful strategy is transition metal-catalyzed C-H activation, where a directing group on the molecule guides a metal catalyst to functionalize a specific C-H bond. mdpi.com For m-Xylylthiocarbamide, the NH group of the thiourea could potentially act as a directing group to functionalize the C-H bond at the C2 position of the xylyl ring, although this would require specific catalytic systems to overcome the steric hindrance from the adjacent methyl group. researchgate.netacs.org

Optimization of Reaction Parameters and Yields in m-Xylylthiocarbamide Synthesis

To ensure a synthetic method is practical and efficient, reaction conditions must be optimized to maximize product yield and purity while minimizing reaction time and waste. This is typically done by systematically varying key parameters. nih.govrsc.org

For the synthesis of m-Xylylthiocarbamide from m-xylidine and a thiocarbonyl source, the following parameters would be critical to optimize:

Temperature: Temperature can significantly affect reaction rate and selectivity. While some modern syntheses are performed at room temperature, others may require heating to achieve reasonable conversion. asianpubs.orgmdpi.com

Solvent: The choice of solvent can influence reactant solubility and reaction mechanism. Optimization studies often screen a range of solvents, from polar aprotic (e.g., DMF, MeCN) to nonpolar (e.g., toluene) or green solvents (e.g., water, ethanol). nih.gov

Catalyst and Stoichiometry: The type and loading of the catalyst are crucial. The molar ratios of the reactants are also varied to find the optimal balance for high conversion of the limiting reagent.

Reaction Time: Reactions are monitored over time (e.g., by LC-MS or TLC) to determine the point at which the maximum yield is achieved, avoiding potential decomposition of the product with prolonged reaction times. rsc.org

A hypothetical optimization table for the synthesis of an N-aryl thiourea is presented below to illustrate the process.

| Entry | Solvent | Temperature (°C) | Base (equiv.) | Time (h) | Conversion (%) |

| 1 | Acetonitrile (B52724) | 25 | Et₃N (2.0) | 12 | 45 |

| 2 | DMF | 25 | Et₃N (2.0) | 12 | 70 |

| 3 | Water | 80 | None | 6 | 85 |

| 4 | DMF | 80 | KOH (1.0) | 4 | 92 |

| 5 | Water/Ethanol | 60 | None | 8 | 88 |

This systematic approach allows researchers to identify the most effective and efficient conditions for producing m-Xylylthiocarbamide and its analogues. ethz.ch

Elucidation of Reaction Mechanisms and Kinetics Involving M Xylylthiocarbamid

Mechanistic Pathways of m-Xylylthiocarbamide Transformations

The reactivity of m-xylylthiocarbamide is largely dictated by the thiourea (B124793) moiety, which can participate in various reactions, including cyclizations and bond formations.

The reactions of N-arylthioureas, such as m-xylylthiocarbamide, often proceed through complex, multi-step mechanisms involving several transient species. A significant area of study has been their conversion to 2-aminobenzothiazole (B30445) derivatives. This transformation involves an intramolecular C-S bond formation and C-H functionalization. capes.gov.br

One proposed mechanism for the palladium-catalyzed oxidative cyclization of N-arylthioureas involves the following elementary steps:

Coordination: The N-arylthiourea coordinates to the palladium catalyst.

C-H Activation: This is often the rate-determining step. It can proceed via different pathways, such as an electrophilic palladation mechanism or a σ-bond metathesis. capes.gov.brthieme-connect.com Mechanistic studies, including a large intramolecular primary kinetic isotope effect (KIE) of 5.9, suggest a pathway that is inconsistent with a simple electrophilic palladation. capes.gov.br

Reductive Elimination: The formation of the C-S bond occurs, leading to the cyclized product and the regeneration of the palladium catalyst. organic-chemistry.org

In some cases, the reaction may proceed through radical pathways. For instance, DMSO has been found to activate arylisothiocyanates for self-nucleophilic addition, followed by a palladium-catalyzed intramolecular C-H sulfurization. A possible mechanism involves the nucleophilic addition of DMSO to the isothiocyanate to form an active intermediate, which then reacts with a second equivalent of the isothiocyanate. This is followed by chelation with the palladium catalyst, elimination of HBr, and reductive elimination to yield the 2-aminobenzothiazole product. rsc.org

Another example of a transformation involving a transient intermediate is the reaction of arylthioureas with bromine or its equivalents. This reaction does not lead to the expected 2-aminobenzothiazole but instead produces a thioamido guanidino moiety. The proposed mechanism involves the formation of a disulfide intermediate . This intermediate then undergoes an intramolecular attack of an iminium nitrogen onto the adjacent iminium carbon, with the concurrent expulsion of elemental sulfur.

The cyclocondensation of N,N'-disubstituted thioureas with reagents like oxalyl chloride proceeds via a nucleophilic attack of a nitrogen atom from the thiourea onto the electrophilic carbonyl carbon of the oxalyl chloride. This initiates a sequence of steps leading to a cyclized product, such as a 1-imidazolyl-pyrimidine derivative. asianpubs.orgasianpubs.org

The reaction of monosubstituted thioureas with N-substituted maleimides also highlights the nucleophilic character of the sulfur atom. The plausible mechanism includes:

Michael Addition: A nucleophilic attack of the thiourea sulfur atom on the carbon-carbon double bond of the maleimide (B117702).

Proton Transfer.

Intramolecular Cyclization: A nucleophilic attack of a thiourea nitrogen atom on one of the carbonyl groups, which is considered the rate-determining step. beilstein-journals.org

While specific kinetic data for m-xylylthiocarbamide is not extensively documented in publicly available literature, general principles from related arylthiourea reactions can be inferred. The rate of reaction is often influenced by several factors, including the nature of the substituents on the aryl ring, the catalyst used, and the reaction conditions.

For the palladium-catalyzed synthesis of 2-aminobenzothiazoles from N-arylthioureas, the rate-determining step is often the C-H bond activation. capes.gov.br In the copper-catalyzed synthesis of benzothiazoles from ortho-haloanilides, the rate of reaction follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

The substituent on the aryl ring of the thiourea can also affect reactivity. For example, in the reaction of monosubstituted thioureas with N-arylmaleimides, the substituent on the maleimide's aryl group can affect the reactivity of the maleimide towards nucleophilic addition. beilstein-journals.org Similarly, in the ruthenium-catalyzed intramolecular C-S coupling of N-arylthioureas, stereoelectronic effects of meta-substituents on the N-arylthiourea dictate the regioselective outcome. organic-chemistry.org

| Reaction Type | Reagents/Catalysts | Key Mechanistic Feature | Factors Influencing Rate |

| Oxidative Cyclization | Pd(PPh₃)₄/MnO₂ | Intramolecular C-H functionalization | Steric effects at the ortho-position |

| Cyclization/C-H Sulfurization | PdBr₂/DMSO | Self-nucleophilic addition of arylisothiocyanate | Steric hindrance from ortho-substituents |

| Cyclocondensation | Oxalyl Dichloride | Nucleophilic attack by thiourea nitrogen | Electrophilicity of the reagent |

| Addition to Maleimides | N-substituted maleimides | Nucleophilic attack by thiourea sulfur | Substituents on the maleimide |

Identification of Elementary Steps and Transient Intermediates in m-Xylylthiocarbamid Reactions

m-Xylylthiocarbamide as a Key Intermediate or Reactant in Organic Synthesis

m-Xylylthiocarbamide serves as a valuable building block for the synthesis of various heterocyclic compounds, primarily through reactions that form carbon-heteroatom bonds.

The synthesis of 2-aminobenzothiazoles from N-arylthioureas like m-xylylthiocarbamide is a prime example of carbon-heteroatom bond formation. These reactions involve the intramolecular formation of a C-S bond and a C-N bond within the same molecule.

Ruthenium-Catalyzed C-S Coupling: A notable method involves a ruthenium-catalyzed intramolecular C-S coupling reaction. The mechanism is believed to proceed via an electrophilic ruthenation pathway rather than a direct C-H activation. For arylthioureas with meta-substituents, such as m-xylylthiocarbamide, the regioselectivity of the cyclization is governed by stereoelectronic effects. organic-chemistry.org

Palladium-Catalyzed C-H Functionalization: Another strategy is the palladium-catalyzed intramolecular oxidative C-H bond functionalization. This method directly functionalizes the ortho-aryl C-H bond to form the C-S bond, eliminating the need for a pre-halogenated substrate. capes.gov.br The reaction is sensitive to steric effects at the position adjacent to the C-H bond being functionalized. thieme-connect.com

| Reaction | Catalyst | Bond Formed | Mechanistic Insight |

| 2-Aminobenzothiazole Synthesis | Ruthenium Complex | C-S | Electrophilic ruthenation pathway |

| 2-Aminobenzothiazole Synthesis | Palladium/MnO₂ | C-S | Intramolecular oxidative C-H functionalization |

| Thiazolidinone Synthesis | N-phenylmaleimide | C-S, C-N | Nucleophilic addition followed by cyclization |

| Thioamido Guanidine Synthesis | Bromine equivalent | C-N | Formation of a disulfide intermediate |

While m-xylylthiocarbamide itself is more commonly a reactant or substrate, the thiourea functional group can participate in catalytic cycles, often in the form of organocatalysts. However, the predominant role of m-xylylthiocarbamide described in the literature is that of a precursor in metal-catalyzed reactions.

In these reactions, the m-xylylthiocarbamide molecule interacts with the metal catalyst to facilitate the desired transformation. For instance, in the palladium-catalyzed cyclization, the thiourea moiety chelates to the palladium center, bringing the aryl C-H bond in proximity for activation and subsequent C-S bond formation. rsc.org The mechanism of these catalytic processes is complex and can involve various oxidation states of the metal, such as the Cu(I)/Cu(III) manifold in copper-catalyzed reactions. organic-chemistry.org

Structure Activity Relationship Sar and Structure Function Correlations of M Xylylthiocarbamid

Quantitative Structure-Activity Relationship (QSAR) Modeling for m-Xylylthiocarbamid Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com This approach is instrumental in predicting the activity of novel analogues and guiding the design of more potent and selective molecules. chemmethod.comnih.gov

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. scispace.com These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, geometrical, and electronic properties. researchgate.netscienceopen.com For the SAR analysis of this compound analogues, a diverse set of descriptors would be calculated to capture the key structural features that govern their activity.

Molecular descriptors can be broadly categorized based on the dimensionality of the molecular representation they are derived from:

1D and 2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., atom counts, molecular weight) and topological indices that describe the connectivity of atoms. scienceopen.com Examples include Wiener and Randić indices. nih.gov

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and provide information about the molecule's shape, size, and steric properties. researchgate.net

The process of descriptor selection is critical and often involves statistical methods to identify the most relevant descriptors that correlate with the biological activity of the this compound analogues.

Table 1: Examples of Molecular Descriptor Classes and their Relevance

| Descriptor Class | Examples | Relevance to this compound SAR |

| Constitutional | Molecular Weight, Atom Counts | Provides basic information about the molecule's size and composition. |

| Topological | Wiener Index, Randić Connectivity Index | Describes molecular branching and connectivity, which can influence receptor binding. nih.gov |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the steric fit of the molecule within a binding pocket. |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target protein. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

This table provides a conceptual overview of descriptor classes that would be relevant for the QSAR analysis of this compound analogues.

Once a set of relevant molecular descriptors has been identified, various statistical and machine learning methods can be employed to build predictive QSAR models. biorxiv.orgnih.gov These models aim to create a mathematical equation that can accurately predict the biological activity of new, untested this compound analogues based on their calculated descriptors. researchgate.net

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. chemmethod.com

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. chemmethod.com

The development of a robust QSAR model involves several key steps, including data set preparation, model building, and rigorous validation to ensure its predictive power. researchgate.net Validation techniques such as cross-validation and the use of an external test set are crucial to assess the model's ability to generalize to new compounds. nih.gov A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of analogues with the highest predicted activity. rsc.org

Selection and Application of Molecular Descriptors in this compound SAR Analysis

Influence of Conformational Dynamics on this compound Reactivity

Stereochemistry, the 3D arrangement of atoms in a molecule, is a critical factor in its biological activity. youtube.comyoutube.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers.

For this compound, if chiral centers are present or introduced in its analogues, the different stereoisomers could have distinct binding affinities and functional effects. Therefore, understanding the stereochemical requirements for optimal activity is crucial. This often involves the synthesis and biological evaluation of individual stereoisomers to determine which configuration is more active.

The introduction of different substituents at various positions on the this compound scaffold can profoundly influence its molecular interactions and, consequently, its biological activity. rsc.orgnih.gov These substituent effects can be broadly categorized as electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron distribution within the molecule. This can affect the strength of hydrogen bonds, halogen bonds, and other non-covalent interactions with the biological target. mdpi.commdpi.com For instance, modifying the electronic properties of the aromatic ring in this compound could modulate its π-π stacking interactions with aromatic residues in a protein binding site. nih.gov

Steric Effects: The size and shape of a substituent can impact how well the molecule fits into its binding site. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient contact for a strong interaction. nih.govnih.gov

By systematically varying the substituents on the m-xylyl ring and the thiocarbamide moiety, researchers can probe the specific interactions that are critical for activity. chemrxiv.org This information is invaluable for the rational design of more potent and selective this compound analogues.

Theoretical and Computational Chemistry Approaches to M Xylylthiocarbamid

Quantum Chemical Investigations of m-Xylylthiocarbamide Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. rsc.org These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its electronic structure and bonding. acs.org

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to predict the molecular structure and properties of compounds. ajol.infosciensage.info DFT, in particular, has become a popular and effective tool for studying thiourea (B124793) derivatives due to its balance of computational cost and accuracy. scispace.comingentaconnect.com For a molecule like m-xylylthiocarbamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, would be employed to perform geometry optimization. ajol.infosciensage.infoscispace.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

The output of these calculations would provide key geometrical parameters. For instance, studies on similar benzoyl thiourea derivatives have shown that calculated bond lengths and angles from DFT methods are in good agreement with experimental data obtained from X-ray diffraction. ajol.infoscispace.com

Table 1: Representative Calculated vs. Experimental Bond Lengths for a Thiourea Derivative (1-benzoyl-3-(4-methoxyphenyl)thiourea) This table illustrates the typical accuracy of DFT calculations by comparing computed values with experimental X-ray diffraction data for a related compound. Specific data for m-xylylthiocarbamide would require dedicated computational studies.

| Bond | Calculated (DFT) (Å) | Experimental (XRD) (Å) |

| S1-C8 | 1.68 | 1.67 |

| O1-C7 | 1.23 | 1.22 |

| N1-C7 | 1.39 | 1.37 |

| N2-C8 | 1.34 | 1.33 |

| N1-C8 | 1.40 | 1.40 |

Source: Based on data from studies on benzoyl thiourea derivatives. ajol.info

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) surface is a key output of quantum chemical calculations that maps the electrostatic potential onto the electron density surface of the molecule. ajol.info For m-xylylthiocarbamide, the MEP would likely show regions of negative potential (electron-rich) around the sulfur and nitrogen atoms, indicating their roles as potential sites for electrophilic attack. In contrast, positive potential (electron-poor) regions would be expected around the N-H protons, making them susceptible to nucleophilic attack. sdiarticle5.com

Natural Bond Orbital (NBO) analysis is another vital technique used to study charge distribution and orbital interactions. researchgate.net NBO analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of hyperconjugative interactions that stabilize the molecule. For acylthiourea derivatives, NBO analysis has revealed strong resonance interactions involving the lone pairs of nitrogen and the π* orbitals of the carbonyl and thiocarbonyl groups.

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. ajol.info A smaller gap generally suggests higher reactivity. ajol.info For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is distributed over the aromatic rings and the thiocarbonyl group.

Table 2: Representative FMO Data for a Thiourea Derivative This table provides an example of the kind of data that would be generated for m-xylylthiocarbamide through DFT calculations. The specific values would depend on the exact molecular structure.

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Source: Illustrative data based on studies of thiourea derivatives. ajol.info

Ab Initio and Density Functional Theory (DFT) Calculations on m-Xylylthiocarbamid Molecular Systems

Molecular Dynamics Simulations and Conformational Analysis of m-Xylylthiocarbamide

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. acs.orgacs.org

MD simulations can model the behavior of m-xylylthiocarbamide in different solvents, which is crucial for understanding its properties in solution. nih.gov By simulating the molecule in an explicit solvent box (e.g., water, methanol), one can observe how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. These simulations can reveal the formation and lifetime of hydrogen bonds between the N-H groups of the thiourea moiety and solvent molecules. Such studies on other thiourea derivatives have provided insights into their interactions in biological systems. acs.org

The flexibility of the m-xylylthiocarbamide molecule arises from the possibility of rotation around its single bonds, particularly the C-N bonds. Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. nih.gov

The potential energy surface (PES) for rotation around key dihedral angles can be calculated using quantum chemical methods. acs.orgacs.org For N,N'-disubstituted thioureas, the relative orientation of the substituent groups with respect to the C=S bond (cis or trans) is a key conformational feature. acs.orgugm.ac.id Studies on phenylthiourea (B91264) have shown that a trans isomer is often the global minimum. nih.gov For m-xylylthiocarbamide, a PES scan would reveal the most stable orientations of the xylyl groups and the energy required for their rotation. This information is critical for understanding how the molecule might interact with biological receptors or other molecules. acs.orgacs.org

Table 3: Representative Rotational Barriers for Thiourea Derivatives This table illustrates the kind of data that would be obtained from a potential energy surface scan for m-xylylthiocarbamide. The values are representative of those found for other substituted thioureas.

| Rotational Bond | Barrier to Rotation (kcal/mol) |

| C(sp2)-N(H) | 9.1 - 10.2 |

| N-C(aryl) | ~0.9 |

Source: Based on data from studies on phenylthiourea. nih.govacs.org

Advanced Analytical Methodologies for Detection and Quantification of M Xylylthiocarbamid

Development of Chromatographic Methods for m-Xylylthiocarbamide

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone of m-xylylthiocarbamide analysis. These methods allow for the effective separation of the analyte from complex sample matrices prior to its detection and quantification.

HPLC coupled with tandem mass spectrometry (LC-MS/MS) has been established as a powerful tool for the analysis of m-xylylthiocarbamide. caymanchem.com Method optimization focuses on achieving a balance between efficient separation, sensitivity, and analysis time. Key parameters that are typically optimized include the stationary phase (column), mobile phase composition, and gradient elution profile.

For the analysis of xylazine (B1663881) and its metabolites, including m-xylylthiocarbamide, a reversed-phase HPLC setup is commonly employed. A study by Mutlib et al. (1992) utilized a C18 column, which is effective for separating moderately polar compounds like thiourea (B124793) derivatives. The mobile phase composition is critical for achieving good peak shape and retention time. A typical mobile phase might consist of an aqueous component, often with a pH modifier like formic acid to enhance ionization for mass spectrometry, and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to effectively elute a range of compounds with varying polarities, including the parent drug and its various metabolites.

| HPLC Parameter | Typical Conditions for m-Xylylthiocarbamide Analysis |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Detector | Tandem Mass Spectrometer (MS/MS) |

This table presents typical starting parameters for the HPLC analysis of m-Xylylthiocarbamide based on established methods for related compounds.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another well-established technique for the determination of m-xylylthiocarbamide. caymanchem.com This approach is especially useful for the analysis of volatile and thermally stable compounds. However, for polar molecules like m-xylylthiocarbamide, derivatization is often necessary to improve their volatility and chromatographic behavior.

In a study focused on the determination of xylazine and its metabolites in equine urine, a GC-MS method was developed that involved the derivatization of the analytes. caymanchem.com While the specific derivatizing agent for m-xylylthiocarbamide was not detailed in the available literature, common agents for compounds with active hydrogens (like the amine and thiol groups in thiourea) include silylating agents (e.g., BSTFA) or acylating agents. The choice of capillary column is also crucial, with non-polar or medium-polarity columns being typical choices for such analyses.

| GC-MS Parameter | Typical Conditions for m-Xylylthiocarbamide Analysis |

| Derivatization | Often required to increase volatility (e.g., silylation) |

| Column | Capillary column (e.g., non-polar or medium-polarity) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless for trace analysis |

| Detector | Mass Spectrometer (MS) |

This table outlines common parameters for the GC-MS analysis of m-Xylylthiocarbamide, often requiring a derivatization step.

High-Performance Liquid Chromatography (HPLC) Method Optimization for m-Xylylthiocarbamid Analysis

Mass Spectrometry (MS) Applications in m-Xylylthiocarbamide Characterization

Mass spectrometry is indispensable for the unambiguous identification and sensitive quantification of m-xylylthiocarbamide. Its ability to provide molecular weight and structural information makes it a powerful detector for chromatographic systems.

Tandem mass spectrometry (MS/MS) is a key technique for the structural elucidation and selective quantification of m-xylylthiocarbamide. caymanchem.com In MS/MS, a precursor ion corresponding to the protonated molecule of m-xylylthiocarbamide ([M+H]⁺) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer. This process provides a characteristic fragmentation pattern that is unique to the analyte, enhancing specificity and reducing background noise.

The fragmentation of the m-xylylthiocarbamide precursor ion would be expected to yield product ions corresponding to the loss of neutral molecules or the formation of stable fragments from the xylyl and thiourea moieties. The selection of specific precursor-to-product ion transitions is the basis for selected reaction monitoring (SRM), a highly sensitive and selective quantitative technique used in LC-MS/MS.

While specific data on the high-resolution mass spectrometry (HRMS) of m-xylylthiocarbamide is not extensively detailed in the primary literature, the application of this technique would provide significant advantages. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of the elemental composition of m-xylylthiocarbamide and its fragments. This is invaluable for confirming the identity of the analyte, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present.

Furthermore, HRMS can resolve the isotopic pattern of the ions, which arises from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). The observed isotopic profile can be compared to the theoretical profile for the proposed elemental formula of m-xylylthiocarbamide (C₉H₁₂N₂S), providing an additional layer of confidence in its identification.

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Analysis

Validation Protocols for m-Xylylthiocarbamide Analytical Procedures

The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of the generated data. For methods intended for the quantification of m-xylylthiocarbamide, especially in a regulatory or forensic context, a comprehensive validation protocol is followed. This typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.

Stability: The stability of the analyte in the sample matrix and in prepared extracts under various storage conditions.

These validation parameters are assessed using quality control samples at different concentration levels and are performed in accordance with internationally recognized guidelines.

In Depth Spectroscopic Characterization of M Xylylthiocarbamid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for m-Xylylthiocarbamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. measurlabs.comwikipedia.org It provides information on the chemical environment, connectivity, and spatial arrangement of NMR-active nuclei, primarily ¹H (proton) and ¹³C. wikipedia.orgbhu.ac.in

In the context of m-xylylthiocarbamide, ¹H NMR spectra would reveal distinct signals for the aromatic protons of the xylyl group, the N-H protons of the thiocarbamide moiety, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7-8 ppm), while the methyl protons would be found in the more shielded upfield region. The N-H protons often exhibit broad signals due to chemical exchange and quadrupole effects, with their chemical shifts being sensitive to solvent and temperature. kemdikbud.go.id

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in m-xylylthiocarbamide would give rise to a distinct signal, allowing for the direct observation of the xylyl ring carbons, the methyl carbons, and the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

Upon complexation with a metal ion, significant changes in the NMR spectra are expected. The coordination of the thiocarbamide group to a metal center would alter the electron density around the neighboring protons and carbons, leading to shifts in their respective resonance frequencies. These coordination-induced shifts provide valuable clues about the binding site of the ligand. For example, a downfield shift of the N-H proton signals and the thiocarbonyl carbon signal upon complexation would suggest the involvement of both the sulfur and nitrogen atoms in binding to the metal.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiourea (B124793) Derivatives

| Assignment | Free Ligand (Typical) | Metal Complex (Typical) |

| Aromatic C-H | 7.0 - 8.5 | Shifted upon complexation |

| N-H (thiourea) | 9.0 - 12.0 (often broad) | Shifted upon complexation |

| -CH₃ (xylyl) | 2.0 - 2.5 | Minor shifts expected |

| Aromatic C | 120 - 140 | Shifted upon complexation |

| C=S | 170 - 190 | Shifted upon complexation |

For more complex structures, such as multinuclear metal complexes or supramolecular assemblies involving m-xylylthiocarbamide, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) and three-dimensional (3D) NMR techniques are indispensable. measurlabs.commdpi.com

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between nuclei. A COSY spectrum reveals couplings between protons, helping to trace the connectivity of the xylyl ring protons. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals. For instance, the correlation between the methyl proton signal and the methyl carbon signal would definitively confirm their assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful 2D NMR technique that provides information about the spatial proximity of nuclei. This is particularly useful for determining the stereochemistry and conformation of m-xylylthiocarbamide and its complexes in solution. For example, NOE cross-peaks between protons on the xylyl ring and protons of a coordinated solvent molecule could indicate the orientation of the ligand with respect to the metal center.

While less common for routine characterization, 3D NMR techniques can be employed for exceptionally complex systems, such as large protein-ligand complexes where m-xylylthiocarbamide might act as an inhibitor. These experiments add a third frequency dimension, further resolving spectral overlap and enabling the detailed structural analysis of intricate molecular architectures.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing materials in their solid form. measurlabs.com This is particularly relevant for studying polymorphs (different crystalline forms) and aggregates of m-xylylthiocarbamide, where the solid-state packing and intermolecular interactions play a crucial role in the material's properties.

In ssNMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solids. By comparing the ssNMR spectra of different polymorphs, subtle differences in the local chemical environment of the atoms can be detected, providing insights into the distinct packing arrangements in each crystalline form.

Furthermore, ssNMR can be used to study the nature of aggregates and the interactions between m-xylylthiocarbamide molecules in the solid state. For instance, changes in the ¹⁵N ssNMR spectrum (if isotopically labeled) could reveal details about the hydrogen bonding network within the crystal lattice.

Advanced 2D and 3D NMR Techniques for Complex m-Xylylthiocarbamid Architectures

Vibrational Spectroscopy (Infrared and Raman) of m-Xylylthiocarbamide

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. tanta.edu.egjsscacs.edu.inresearchgate.net These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for functional group analysis. specificpolymers.com

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. specificpolymers.comazooptics.com The FTIR spectrum of m-xylylthiocarbamide would exhibit characteristic absorption bands corresponding to its various functional groups.

Key vibrational modes to be observed include:

N-H stretching: Typically found in the range of 3100-3400 cm⁻¹, these bands can provide information about hydrogen bonding.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches are found just below 3000 cm⁻¹.

C=S stretching (thiocarbonyl): This is a key vibration for the thiocarbamide moiety and usually appears in the region of 700-850 cm⁻¹. The position of this band is sensitive to the electronic environment and can shift upon coordination to a metal.

C-N stretching: These vibrations are typically observed in the 1200-1400 cm⁻¹ range.

Aromatic C=C stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

Upon complexation with a metal, shifts in the positions of these vibrational bands are expected. A decrease in the frequency of the C=S stretching vibration and changes in the N-H stretching and bending modes are strong indicators that the thiocarbamide group is involved in coordination to the metal center, likely through the sulfur and/or nitrogen atoms. kemdikbud.go.id

Interactive Data Table: Characteristic FTIR Frequencies (cm⁻¹) for m-Xylylthiocarbamide and its Complexes

| Vibrational Mode | Free Ligand (Typical) | Metal Complex (Typical) | Interpretation of Shift |

| ν(N-H) | 3100 - 3400 | Shifted | Involvement of N in coordination |

| ν(C-H) aromatic | > 3000 | Minor shifts | |

| ν(C-H) aliphatic | < 3000 | Minor shifts | |

| ν(C=S) | 700 - 850 | Lower frequency | Weakening of C=S bond upon coordination |

| ν(C-N) | 1200 - 1400 | Shifted | Change in bond order upon coordination |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.comgcms.cz While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of m-xylylthiocarbamide would also show characteristic peaks for the various functional groups, providing a molecular fingerprint.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold) by several orders of magnitude. mdpi.com This allows for the detection of very low concentrations of an analyte. SERS could be employed to study the interaction of m-xylylthiocarbamide with metal surfaces, providing insights into its adsorption behavior and orientation. The enhancement effect is greatest for vibrations close to the metal surface, which can help to deduce the binding mode of the molecule. For instance, a strong enhancement of the C=S vibrational mode would suggest that the sulfur atom is in close proximity to the metal surface.

Fourier-Transform Infrared (FTIR) Spectroscopy for this compound Functional Group Analysis

X-ray Diffraction (XRD) and Crystallographic Studies of m-Xylylthiocarbamide

Single-crystal XRD studies can definitively confirm the coordination mode of the m-xylylthiocarbamide ligand in its complexes. mdpi.com For example, it can distinguish between monodentate coordination (binding through only the sulfur atom) and bidentate chelation (binding through both sulfur and nitrogen atoms). The crystallographic data would also reveal the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). atlanticoer-relatlantique.ca

Furthermore, XRD analysis provides detailed information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. wikipedia.org This is crucial for understanding the solid-state properties of m-xylylthiocarbamide and its derivatives. Powder XRD can be used to identify different crystalline phases (polymorphs) and to assess the crystallinity of a sample. malvernpanalytical.com

Interactive Data Table: Hypothetical Crystallographic Data for a m-Xylylthiocarbamide Metal Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 105.2 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| M-S Bond Length (Å) | 2.45 |

| M-N Bond Length (Å) | 2.15 |

Single-Crystal X-ray Diffraction for Definitive m-Xylylthiocarbamide Structural Determination

The molecular structure of m-Xylylthiocarbamide, also known as 1-(2,6-dimethylphenyl)thiourea, has been unequivocally determined by single-crystal X-ray diffraction. crystallography.net The analysis reveals the precise spatial arrangement of the atoms, confirming the connectivity and conformation of the molecule in the solid state.

Key crystallographic data for m-Xylylthiocarbamide is summarized in the table below. This data is essential for the unambiguous identification and characterization of the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂S |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 9.8715(13) |

| b (Å) | 8.3940(7) |

| c (Å) | 11.8276(16) |

| α (°) | 90 |

| β (°) | 91.557(11) |

| γ (°) | 90 |

| Cell Volume (ų) | 979.7(2) |

| Temperature (K) | 173(2) |

| Radiation Wavelength (Å) | 0.71073 |

Powder X-ray Diffraction for m-Xylylthiocarbamide Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of the crystalline nature of a bulk sample. It provides information on the phase purity and can be used to identify different polymorphs or crystalline forms of a compound. The PXRD pattern is a fingerprint of a crystalline solid, with diffraction peaks at specific 2θ angles corresponding to the various lattice planes.

A comprehensive search of the scientific literature did not yield specific powder X-ray diffraction data for m-Xylylthiocarbamide. While the single-crystal data allows for the simulation of a theoretical powder pattern, experimental PXRD data is necessary to confirm the phase purity of a synthesized bulk sample and to identify any potential polymorphic forms.

In a typical PXRD analysis, the finely powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ. The resulting diffractogram would show a series of peaks, the positions and intensities of which are characteristic of the crystalline phase. This data can be compared to reference patterns from crystallographic databases or to a pattern simulated from single-crystal data to confirm the identity and purity of the material.

Environmental Transformation and Fate of M Xylylthiocarbamid

Pathways of m-Xylylthiocarbamide Degradation in Environmental Matrices

The degradation of m-Xylylthiocarbamide in the environment is anticipated to occur through both abiotic and biotic pathways. The core thiocarbamide structure, along with the xylyl substituent, influences its susceptibility to these degradation mechanisms.

Direct photolysis, the breakdown of a chemical by direct absorption of light, is generally not a major degradation pathway for thiourea (B124793) and its derivatives in aquatic environments. Thiocarbamide itself is resistant to direct photolysis in water atamanchemicals.com. However, indirect photolytic processes, mediated by other light-absorbing substances in the water, can play a role. For instance, photochemical oxidation by hydroxyl radicals in the atmosphere is a recognized degradation pathway for thiourea, with a calculated half-life of 2.4 hours who.int. In aquatic systems, similar indirect photolytic degradation can occur, where photochemically generated reactive species like hydroxyl radicals contribute to the transformation of the compound. The xylyl group attached to the thiocarbamide may influence the rate of such reactions.

The efficiency of photolytic degradation can be influenced by various factors in the aquatic matrix, such as the presence of dissolved organic matter, which can act as a photosensitizer or a quencher of reactive species mdpi.com. The pH of the water can also affect the degradation rate of some organic pollutants mdpi.com.

Table 1: Factors Influencing Photodegradation of Organic Compounds in Aquatic Systems

| Factor | Influence on Photodegradation |

|---|---|

| Dissolved Organic Matter (DOM) | Can enhance degradation through photosensitization or inhibit it by quenching reactive oxygen species. |

| pH | Can alter the chemical species of the compound and the activity of reactive species, thereby affecting degradation rates. mdpi.com |

| Presence of Nitrates and Nitrites | Can generate hydroxyl radicals upon UV irradiation, accelerating indirect photolysis. |

| Water Turbidity | High turbidity can reduce light penetration, thereby slowing down photolytic degradation. |

Biotic degradation, driven by microorganisms and their enzymes, is a significant pathway for the breakdown of many organic compounds in the environment. Studies on thiourea and substituted thioureas indicate that they can be decomposed by soil microflora, although the process can be slow. A study on the decomposition of thioureas by a Penicillium species and soil and sewage-sludge microflora revealed that these compounds undergo slow decomposition, with the complete oxidation of sulfur to sulfate (B86663) occurring over a period of 20 weeks in soil microbiologyresearch.org. The degradation was found to be dependent on the presence of an energy source like glucose microbiologyresearch.org.

Enzymatic pathways are central to this biotic degradation. For thiocarbamides, enzymes such as monooxygenases play a crucial role. For instance, the flavin-containing monooxygenase (FMO) system in fish has been shown to metabolize thiocarbamides like thiourea researchgate.netresearchgate.net. In mycobacteria, an enzyme named EthA, a monooxygenase, is responsible for activating thiocarbamide-containing drugs asm.org. It is plausible that similar enzymatic systems in soil and aquatic microorganisms are responsible for the initial steps of m-Xylylthiocarbamide degradation. The degradation process likely involves the oxidation of the sulfur atom, followed by hydrolysis of the thiocarbamide bond, eventually leading to the formation of urea (B33335) derivatives, xylylamine, and inorganic sulfur and nitrogen compounds.

The rate of microbial degradation can be influenced by several environmental factors, including temperature, pH, and the availability of other nutrients nih.gov.

Photolytic Degradation Mechanisms of m-Xylylthiocarbamid in Aquatic Systems

Environmental Distribution and Partitioning of m-Xylylthiocarbamide

The distribution of m-Xylylthiocarbamide in the environment is governed by its physical and chemical properties, which dictate its partitioning between soil, water, and air.

Adsorption to soil and sediment particles is a key process that affects the mobility and bioavailability of organic compounds. For substituted thioureas, the extent of adsorption is influenced by soil properties such as organic matter content, clay content, and pH nih.govresearchgate.net. The registration dossier for thiourea on ECHA indicates that it has a low potential for adsorption europa.eu. However, the presence of the lipophilic xylyl group in m-Xylylthiocarbamide would likely increase its affinity for organic matter in soil, leading to a higher adsorption coefficient (Koc) compared to unsubstituted thiourea.

The adsorption of organic chemicals to soil is often described by Freundlich or Langmuir isotherms, which relate the concentration of the chemical in the soil to its concentration in the surrounding water at equilibrium mdpi.comuems.br. Desorption, the release of the adsorbed chemical back into the solution, is also a critical process. Hysteresis, where desorption is slower than adsorption, can lead to the long-term retention of the chemical in the soil matrix.

Table 2: Soil Properties Affecting Adsorption of Organic Compounds

| Soil Property | Effect on Adsorption |

|---|---|

| Organic Carbon Content | Generally, a higher organic carbon content leads to increased adsorption of non-polar organic compounds due to hydrophobic interactions. nih.gov |

| Clay Content and Type | Clay minerals can provide surfaces for adsorption, particularly for polar and ionizable compounds. |

| pH | Can affect the surface charge of soil colloids and the ionization state of the compound, thereby influencing adsorption. researchgate.net |

| Cation Exchange Capacity (CEC) | Can be important for the adsorption of cationic species or compounds that can acquire a positive charge. |

The tendency of a chemical to volatilize from soil or water surfaces and enter the atmosphere is determined by its vapor pressure and Henry's Law constant. Thiourea itself is non-volatile, reflecting its polarity wikipedia.org. While the xylyl group in m-Xylylthiocarbamide increases its molecular weight and may slightly decrease its polarity compared to thiourea, it is still expected to have a relatively low vapor pressure and thus a low potential for volatilization under normal environmental conditions.

However, if it does enter the atmosphere, it could be subject to long-range atmospheric transport. As mentioned earlier, photochemical oxidation by hydroxyl radicals is a potential degradation pathway for thiourea in the atmosphere, with a calculated half-life of 2.4 hours who.int. This suggests that any m-Xylylthiocarbamide that does volatilize would likely be degraded relatively quickly in the atmosphere.

Adsorption and Desorption Dynamics of this compound in Soils and Sediments

Biotransformation and Bioaccumulation Potential of m-Xylylthiocarbamide in Ecosystems

Biotransformation is the metabolic conversion of a foreign chemical (xenobiotic) within an organism. In aquatic ecosystems, fish and other organisms can take up chemicals from the water and metabolize them. As noted, fish possess enzymes like FMO that can biotransform thiocarbamides researchgate.netresearchgate.net. This biotransformation can lead to the detoxification and elimination of the compound, but in some cases, it can also produce more toxic metabolites.

Bioaccumulation is the net accumulation of a chemical in an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (Kow). The ECHA registration dossier for thiourea indicates no bioaccumulation potential in aquatic organisms who.inteuropa.eu. The introduction of the xylyl group in m-Xylylthiocarbamide would increase its lipophilicity, which might suggest a higher potential for bioaccumulation compared to thiourea. However, if the compound is readily biotransformed, its bioaccumulation potential may still be low. Studies on other organic contaminants have shown that even compounds with high lipophilicity may not bioaccumulate significantly if they are efficiently metabolized by the organism nih.gov.

Exploratory Research on M Xylylthiocarbamid in Advanced Materials and Agricultural Chemistry

Role of m-Xylylthiocarbamid in Polymer Science and Material Synthesis

There is currently no available scientific literature detailing the role of m-Xylylthiocarbamide as a building block for novel polymeric architectures or its use in the functionalization of surfaces and nanomaterials. Research into thiocarbamide and thiourea (B124793) derivatives in polymer science is a known field, but specific studies involving the m-xylyl moiety in this context have not been published.

This compound as a Building Block for Novel Polymeric Architectures

No data has been found on the use of m-Xylylthiocarbamide as a monomer or co-monomer in polymerization reactions. Consequently, there are no reports on the synthesis or properties of polymers derived from this specific compound.

This compound in Coordination Chemistry and Metal Complexation

While the coordination chemistry of thiourea and its derivatives is a well-established area of study, no specific research has been published on the synthesis, characterization, or catalytic properties of metal complexes involving m-Xylylthiocarbamide as a ligand.

Synthesis and Characterization of Metal Complexes Incorporating this compound Ligands

There are no available research articles or data that describe the synthesis or structural characterization of metal complexes formed with m-Xylylthiocarbamide.

Investigation of Catalytic Properties of this compound Metal Complexes

In the absence of synthesized metal complexes, no investigations into their potential catalytic activities have been reported.